molecular formula C19H19N3O6S B2534762 1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 831205-93-7

1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2534762
CAS No.: 831205-93-7
M. Wt: 417.44
InChI Key: OYDNXDNYJXDNOA-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The chemical framework of thieno[2,3-c]pyridazines, which includes similar structural motifs to the compound , has been utilized to synthesize compounds with antibacterial properties. For instance, a study synthesized various novel thieno[2,3-c]pyridazines and evaluated their antibacterial activities. The compounds were synthesized using reactions involving ethyl chloroacetate, acetylacetone, ethyl acetoacetate, and other reagents, yielding a series of compounds with potential antibacterial applications (Al-Kamali et al., 2014).

Spectroscopic and Magnetic Studies

Compounds with a similar heterocyclic structure have been characterized using various spectroscopic techniques and studied for their magnetic properties. For instance, 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)­imidazo[2,1-b]-1,3,4-thiadiazole was synthesized and characterized by IR, 1H-NMR, 13C-NMR, and LCMS spectral data (Kundapur et al., 2012). Additionally, the magnetic properties of nitronyl nitroxide radicals, which share a resemblance in their heterocyclic structure, have been extensively studied, revealing insights into their crystal structures and magnetic behaviors (Zakrassov et al., 2003).

Material Synthesis and Characterization

The imidazole and thiazole derivatives, which are structurally related to the compound , have been synthesized and evaluated for various applications. For instance, imidazole derivatives have been proposed as organic precursors for the synthesis of zinc oxide nanoparticles, showcasing their potential in material science (Padhy et al., 2010). Moreover, alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one have been synthesized and characterized, highlighting their potential in drug design and biological evaluation (Dangi et al., 2011).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-2-28-16-8-6-13(7-9-16)20-17-11-29(26,27)12-18(17)21(19(20)23)14-4-3-5-15(10-14)22(24)25/h3-10,17-18H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDNXDNYJXDNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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